Adenine hydrochloride

Description

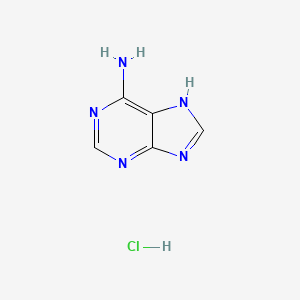

Structure

3D Structure of Parent

Properties

IUPAC Name |

7H-purin-6-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N5.ClH/c6-4-3-5(9-1-7-3)10-2-8-4;/h1-2H,(H3,6,7,8,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQVDQSWZQXDUJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=NC=NC(=C2N1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

52997-46-3 | |

| Record name | 9H-Purin-6-amine, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52997-46-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID10883907 | |

| Record name | 9H-Purin-6-amine, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | Adenine hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11116 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

>25.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID56320889 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

2922-28-3, 22177-51-1 | |

| Record name | Adenine, monohydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2922-28-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9H-Purin-6-amine, hydrochloride (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22177-51-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Adenine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002922283 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9H-Purin-6-amine, hydrochloride (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022177511 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9H-Purin-6-amine, hydrochloride (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9H-Purin-6-amine, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9H-Purin-6-amine, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Adenine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.971 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1H-adenine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.728 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ADENINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/364H11M7OD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Chemical Synthesis of Adenine Hydrochloride: An In-depth Technical Guide for Researchers

Abstract

Adenine, a fundamental component of nucleic acids and a key molecule in numerous biochemical processes, is of significant interest to researchers in medicinal chemistry, drug development, and molecular biology. Its hydrochloride salt is often utilized for its improved solubility and stability. This technical guide provides an in-depth overview of the primary chemical synthesis routes for adenine, with a focus on methodologies suitable for a research laboratory setting. Detailed experimental protocols, quantitative data, and logical workflow diagrams are presented to aid researchers in the practical synthesis and purification of adenine hydrochloride. The synthesis methods covered include the Traube purine synthesis, synthesis from formamide, and a multi-step synthesis starting from diethyl malonate.

Introduction

Adenine is a purine nucleobase that plays a critical role in cellular function. It is a constituent of DNA and RNA, and a core component of adenosine triphosphate (ATP), the primary energy currency of the cell.[1][2] Adenine and its derivatives are also integral to cofactors such as NAD and FAD.[1] Due to its central role in biological systems, the synthesis of adenine and its analogs is a cornerstone of research in areas such as antiviral and anticancer drug development.[3] this compound is the hydrochloride salt form of adenine, often preferred in research applications due to its enhanced solubility in aqueous solutions.[2][4]

This guide details established methods for the chemical synthesis of adenine, providing researchers with the necessary information to reproduce these syntheses in a laboratory environment.

Synthesis Methodologies

Several synthetic routes to adenine have been developed, each with its own advantages and disadvantages in terms of starting materials, reaction conditions, and overall yield. The following sections describe some of the most common and reliable methods.

Traube Purine Synthesis

The Traube purine synthesis is a classic and versatile method for the preparation of purines from pyrimidine precursors.[5][6][7] The general strategy involves the construction of the imidazole ring onto a pre-existing pyrimidine ring. A common pathway to adenine via this method starts with the synthesis of 4,5,6-triaminopyrimidine, which is then cyclized with a one-carbon source, such as formamide or formic acid, to yield adenine.[6][8]

Caption: Workflow of the Traube synthesis for adenine.

Synthesis from Formamide

Formamide can serve as both a reactant and a solvent in the synthesis of adenine.[1][9] Heating formamide, particularly in the presence of a catalyst such as phosphorus oxychloride, can lead to the formation of adenine.[1] This method is of interest in prebiotic chemistry studies and can be adapted for laboratory synthesis.

Synthesis from Diethyl Malonate

A multi-step synthesis starting from diethyl malonate and formamide can also be employed to produce adenine. This pathway involves the initial formation of a pyrimidine ring, followed by a series of functional group transformations and a final cyclization to form the purine structure. A detailed patent describes a process that starts with the reaction of formamide and diethyl malonate to form 4,6-dihydroxypyrimidine, which then undergoes nitration, chlorination, amination, reduction, and finally cyclization to yield adenine.

Caption: Multi-step synthesis of adenine from diethyl malonate.

Quantitative Data Summary

The following tables summarize quantitative data reported for various adenine synthesis methodologies.

Table 1: Reaction Yields and Purity for Adenine Synthesis

| Starting Material(s) | Key Reagents | Reported Yield (%) | Reported Purity (%) | Reference |

| Phenylazomalononitrile | Formamide, Ammonia, Pd/C | 76.2 - 81.2 | 98.5 - 98.7 | [10][11] |

| 4,5,6-Triaminopyrimidine | Formamide | 81.8 | 99.9 (HPLC) | [8] |

| Malononitrile, Thiourea | Sodium Ethoxide, Formamide | ~90 (intermediate steps) | Not specified | [12] |

| 2-phenylazomalononitrile | Formamide, Ammonia | 92.3 (intermediate) | Not specified | [13] |

| p-nitrophenylazomalononitrile | Formamide, Ammonia, Raney Nickel | 79.2 | 98.3 | [11] |

Table 2: Physicochemical and Spectroscopic Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₅H₅N₅·HCl | [3] |

| Molecular Weight | 171.59 g/mol | [14] |

| Appearance | White to off-white crystalline powder | [3] |

| ¹H NMR (DMSO-d₆) δ (ppm) | 9.5, 9.1, 8.632, 8.610 | [15] |

| ¹H NMR (D₂O) δ (ppm) | 8.480, 8.420 | [15] |

| Solubility | Soluble in 1 M HCl (20 mg/mL) | [2] |

| Soluble in DMSO (8 mg/mL) | [4][14] |

Experimental Protocols

The following are detailed experimental protocols for the key synthesis and purification steps.

Protocol 1: Synthesis of Adenine from 4,5,6-Triaminopyrimidine

This protocol is based on the final cyclization step of the Traube synthesis.

-

Reaction Setup: In a 1000 mL reaction flask, add 90 g of 4,5,6-triaminopyrimidine and 10 mL of formamide.[8]

-

Reaction: Heat the mixture to 140-150 °C for 4 hours.[8]

-

Workup and Isolation: After the reaction is complete, cool the mixture to 15-25 °C to induce crystallization.[8]

-

Purification: Filter the crude product and wash with formamide, followed by water. The crude adenine can be further purified by recrystallization from water with activated carbon for decolorization to yield a white crystalline powder.[8]

Protocol 2: Synthesis of Adenine from Phenylazomalononitrile

This protocol describes a two-step, one-pot synthesis of adenine.

-

Reaction Setup: In an autoclave, dissolve 68.1 g of phenylazomalononitrile in 680 g of formamide containing 6% by weight of ammonia.[11]

-

First Stage Reaction: Heat the mixture to 150-155 °C for 2 hours with agitation.[11]

-

Ammonia Removal: After the first stage, release the ammonia gas from the autoclave.[11]

-

Catalytic Reduction and Cyclization: To the reaction mixture, add a suitable reduction catalyst (e.g., 10 g of 5% Pd/C).[11] Introduce hydrogen gas and conduct the catalytic reduction at an elevated temperature (e.g., 150 °C) for a specified time (e.g., 5 hours).[11]

-

Workup and Purification: After cooling, filter the reaction mixture to remove the catalyst. Add water to the residue and reflux. Filter any insoluble materials. Add activated carbon to the filtrate and heat to decolorize. Filter the hot solution and cool to precipitate adenine. Collect the crystals by filtration and dry.[11]

Protocol 3: Preparation and Purification of this compound

This protocol describes the conversion of adenine to its hydrochloride salt and subsequent purification.

-

Salt Formation: Dissolve the synthesized adenine in a solution of 1N hydrochloric acid and ethanol.[16]

-

Isolation: Evaporate the solvent to obtain crude this compound.[16]

-

Recrystallization: Dissolve the crude this compound in a minimal amount of a hot solvent mixture (e.g., chloroform/ethanol).[16]

-

Crystallization: Add a less polar solvent (e.g., isopropyl ether) and cool the solution (e.g., to 0 °C) to induce crystallization.[16]

-

Collection: Collect the purified this compound crystals by filtration and dry under reduced pressure.[16]

Conclusion

This technical guide has outlined several robust methods for the chemical synthesis of adenine and its subsequent conversion to this compound. The Traube synthesis and methods starting from formamide or diethyl malonate offer viable routes for laboratory-scale production. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in the fields of chemistry and drug development. Careful execution of these procedures and appropriate purification techniques are essential for obtaining high-purity this compound for research applications.

References

- 1. Adenine: Biosynthesis, production and function_Chemicalbook [chemicalbook.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. scribd.com [scribd.com]

- 4. selleckchem.com [selleckchem.com]

- 5. TRAUBE PURINE SYNTHESIS.pptx [slideshare.net]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. Science of Synthesis: Best methods. Best results – Thieme Chemistry [science-of-synthesis.thieme.com]

- 8. Adenine synthesis - chemicalbook [chemicalbook.com]

- 9. From formamide to adenine: a self-catalytic mechanism for an abiotic approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 11. US4997939A - Process for preparing adenine - Google Patents [patents.google.com]

- 12. CN103709164A - Synthetic method for adenine - Google Patents [patents.google.com]

- 13. Total chemical synthesis method of adenine - Eureka | Patsnap [eureka.patsnap.com]

- 14. Adenine HCl | CAS:2922-28-3 | Adenine receptor agonist | High Purity | Manufacturer BioCrick [biocrick.com]

- 15. This compound (2922-28-3) 1H NMR spectrum [chemicalbook.com]

- 16. JPH05222041A - Purification method of adenine derivative - Google Patents [patents.google.com]

The Role of Adenine Hydrochloride in Purine Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of adenine hydrochloride in the intricate pathways of purine metabolism. Adenine, a fundamental component of nucleic acids and energy currency, is primarily reintroduced into the cellular nucleotide pool through the purine salvage pathway. Understanding the kinetics and regulation of this pathway is crucial for research in cellular metabolism, drug development, particularly in antiviral and anticancer therapies, and for investigating metabolic disorders.[1] this compound, as the salt form of adenine, serves as a key substrate to probe and modulate these essential biochemical processes.

Introduction to Purine Metabolism: De Novo Synthesis vs. The Salvage Pathway

Purine nucleotides, the building blocks of DNA and RNA and essential components of coenzymes and signaling molecules, are synthesized through two primary routes: the de novo synthesis pathway and the purine salvage pathway.[2][3]

-

De Novo Synthesis: This energy-intensive pathway constructs purine rings from simpler precursors, such as amino acids, bicarbonate, and formate.[4] It is a fundamental process for generating new purine nucleotides.

-

Purine Salvage Pathway: This energetically favorable pathway recycles purine bases (adenine, guanine, and hypoxanthine) and nucleosides that are products of nucleic acid degradation or are obtained from extracellular sources.[5][6] This pathway is critical for maintaining nucleotide pools in tissues with high energy demands or limited de novo synthesis capacity.

This compound directly fuels the purine salvage pathway, providing a direct route to the synthesis of adenosine monophosphate (AMP).

The Central Role of Adenine Phosphoribosyltransferase (APRT)

The key enzyme responsible for the conversion of adenine to AMP is adenine phosphoribosyltransferase (APRT) .[7][8] This enzyme catalyzes the transfer of a phosphoribosyl group from 5-phospho-α-D-ribose-1-pyrophosphate (PRPP) to adenine, yielding AMP and pyrophosphate (PPi).[7]

Reaction: Adenine + PRPP → AMP + PPi

APRT is a constitutively expressed enzyme found in all mammalian tissues and plays a significant role in maintaining the adenine nucleotide pool.[8]

Kinetic Properties of Adenine Phosphoribosyltransferase

The catalytic efficiency of APRT is crucial for the effective salvage of adenine. Kinetic studies have elucidated the enzyme's mechanism and its affinity for its substrates. APRT follows an ordered sequential bi-bi kinetic mechanism where PRPP binds first, followed by adenine, and after the reaction, pyrophosphate is released first, followed by AMP.[7][9][10] The release of AMP is often the rate-limiting step in the forward reaction.[9][10]

| Parameter | Substrate | Organism/Enzyme Source | Value | Reference |

| Km | Adenine | Rat Liver | 0.6 - 0.9 µM | [11] |

| Hepatoma 3924A | 0.6 - 0.9 µM | [11] | ||

| Km | PRPP | Rat Liver | 2 µM | [11] |

| Hepatoma 3924A | 2 µM | [11] | ||

| Kd | PRPP | Leishmania donovani | Not Specified | [9][10] |

| Kd | AMP | Leishmania donovani | Not Specified | [9][10] |

Table 1: Michaelis-Menten (Km) and dissociation (Kd) constants for Adenine Phosphoribosyltransferase (APRT) from various sources.

Impact of Adenine on Intracellular Nucleotide Pools and De Novo Synthesis

Supplementation with this compound has a direct and measurable impact on the intracellular concentrations of purine nucleotides and can influence the rate of de novo purine synthesis through feedback mechanisms.

Quantitative Effects on Nucleotide Pools

Studies have shown that providing exogenous adenine can significantly increase the intracellular pools of adenine nucleotides (AMP, ADP, and ATP). This is a direct consequence of its conversion to AMP by APRT and subsequent phosphorylation.

| Cell Type/Condition | Adenine Treatment | Change in ATP Content | Change in GTP Content | Change in UTP Content | Change in CTP Content | Reference |

| Physarum flavicomum (adenine-inhibited) | Adenine inhibition of encystment | 2.6-fold increase | 3.3-fold increase | 1.3-fold increase | Decrease | [12] |

| Physarum flavicomum (growing cells) | Normal growth medium | 2.2-fold higher than non-growing | 0.6 times that of non-growing | 1.4-fold higher than non-growing | Not detectable | [12] |

| HCT116 and U-87 MG cells | Supplemented with adenine | Increase | Decrease | Decrease | Decrease | [13] |

Table 2: Effects of adenine supplementation on ribonucleotide triphosphate pools in different cell types and conditions.

Feedback Inhibition of De Novo Purine Synthesis

The products of the purine salvage pathway, particularly adenine and guanine nucleotides, act as allosteric regulators of the de novo synthesis pathway. Elevated levels of AMP and GMP can inhibit the rate-limiting enzyme of the de novo pathway, glutamine PRPP amidotransferase.[4] Exogenous adenine has been shown to inhibit the overall rate of de novo purine synthesis.

| Cell Line | Adenine Concentration | Inhibition of Overall De Novo Purine Synthesis | Selective Inhibition of De Novo Adenine Nucleotide Synthesis | Stimulation of De Novo Guanine Nucleotide Synthesis | Reference |

| Human Splenic Lymphoblasts | Concentrations producing <40% overall inhibition | < 40% | 50% - 70% | Up to 20% | [14] |

Table 3: Quantitative effects of exogenous adenine on de novo purine synthesis in human lymphoblasts.

Experimental Protocols

This section provides detailed methodologies for key experiments to study the role of this compound in purine metabolism.

Measurement of Adenine Phosphoribosyltransferase (APRT) Activity

4.1.1. Continuous Coupled Enzyme Assay (Spectrophotometric)

This method provides a real-time measurement of APRT activity by coupling the production of AMP to the oxidation of NADH, which can be monitored by a decrease in absorbance at 340 nm.[1]

Principle:

-

APRT converts adenine and PRPP to AMP.

-

Myokinase (MK) converts AMP and ATP to 2 ADP.

-

Pyruvate kinase (PK) converts ADP and phosphoenolpyruvate to ATP and pyruvate.

-

Lactate dehydrogenase (LDH) converts pyruvate and NADH to lactate and NAD+.

Reagents:

-

Assay Buffer: 50 mM EPPS (pH 8.3), 12 mM MgCl2.

-

Substrate Solution: 1 mM PRPP, 150 µM adenine.

-

Coupling Enzyme Mix: Myokinase, Pyruvate Kinase, Lactate Dehydrogenase in appropriate buffer.

-

Other Reagents: ATP, phosphoenolpyruvate, NADH.

-

Enzyme Source: Purified APRT or cell lysate.

Procedure:

-

Prepare a reaction mixture containing Assay Buffer, Substrate Solution, Coupling Enzyme Mix, ATP, phosphoenolpyruvate, and NADH in a cuvette.

-

Initiate the reaction by adding the enzyme source (e.g., purified APRT or cell lysate).

-

Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

Calculate the rate of NADH oxidation, which is directly proportional to the rate of AMP production.

4.1.2. Discontinuous Assay (HPLC-based)

This method directly measures the formation of AMP from adenine and PRPP using High-Performance Liquid Chromatography (HPLC).[1][15][16]

Principle: The reaction is allowed to proceed for a defined time, then stopped, and the amount of AMP produced is quantified by separating the reaction components using reverse-phase HPLC and detecting AMP by its UV absorbance.

Reagents:

-

Reaction Buffer: 50 mM EPPS (pH 8.3), 12 mM MgCl2.

-

Substrate Solution: 1 mM PRPP, 150 µM adenine.

-

Inorganic Pyrophosphatase (to drive the reaction forward).

-

Stop Solution: e.g., perchloric acid.

-

HPLC Mobile Phase: Appropriate buffer system for separating purine nucleotides (e.g., ammonium formate buffer with a methanol gradient).[17]

Procedure:

-

Prepare reaction mixtures containing Reaction Buffer, Substrate Solution, and inorganic pyrophosphatase.

-

Initiate the reaction by adding the enzyme source.

-

Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time period.

-

Stop the reaction by adding the Stop Solution.

-

Centrifuge to pellet precipitated proteins.

-

Inject the supernatant onto a reverse-phase HPLC column.

-

Separate the nucleotides using a suitable gradient elution.

-

Detect AMP by monitoring the absorbance at a specific wavelength (e.g., 254 nm).

-

Quantify the amount of AMP produced by comparing the peak area to a standard curve.

Quantification of Intracellular Purine Metabolites by HPLC-MS/MS

This highly sensitive and specific method allows for the simultaneous quantification of multiple purine metabolites in cell or tissue extracts.[18][19]

Principle: Cellular metabolites are extracted and then separated using liquid chromatography. The separated compounds are then ionized and detected by a tandem mass spectrometer, which provides both mass-to-charge ratio and fragmentation data for precise identification and quantification.

Reagents and Equipment:

-

Cell/Tissue Lysis Buffer (e.g., methanol/acetonitrile/water mixture).

-

Internal Standards (stable isotope-labeled analogs of the target purines).

-

HPLC system with a suitable column (e.g., HILIC or C18).

-

Tandem Mass Spectrometer (e.g., triple quadrupole).

Procedure:

-

Sample Preparation:

-

Harvest cells or tissue and quench metabolism rapidly (e.g., by flash-freezing in liquid nitrogen).

-

Extract metabolites using a cold extraction solvent containing internal standards.

-

Centrifuge to remove cellular debris.

-

Dry the supernatant and reconstitute in a suitable solvent for injection.

-

-

HPLC Separation:

-

Inject the sample onto the HPLC column.

-

Separate the purine metabolites using an appropriate gradient of mobile phases.

-

-

MS/MS Detection:

-

Analyze the eluent from the HPLC using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

-

Set up specific precursor-to-product ion transitions for each target purine metabolite and internal standard.

-

-

Data Analysis:

-

Integrate the peak areas for each metabolite and its corresponding internal standard.

-

Calculate the concentration of each metabolite using a calibration curve generated from standards.

-

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and relationships discussed in this guide.

Caption: Adenine Salvage Pathway via APRT.

Caption: Feedback Inhibition of De Novo Synthesis.

Caption: HPLC-based APRT Activity Assay Workflow.

Conclusion

This compound is an indispensable tool for the study of purine metabolism. Its direct entry into the purine salvage pathway via adenine phosphoribosyltransferase allows for the precise investigation of this pathway's kinetics, its interplay with de novo synthesis, and its overall contribution to the maintenance of the cellular nucleotide pool. The methodologies and data presented in this guide provide a comprehensive framework for researchers and drug development professionals to explore the multifaceted role of adenine in cellular physiology and pathology. A thorough understanding of these pathways is fundamental for the development of novel therapeutic strategies targeting purine metabolism.

References

- 1. Characterization of adenine phosphoribosyltransferase (APRT) activity in Trypanosoma brucei brucei: Only one of the two isoforms is kinetically active | PLOS Neglected Tropical Diseases [journals.plos.org]

- 2. De novo and Salvage Purine Synthesis Pathways Across Tissues and Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. De Novo Purine Synthesis Mnemonic for USMLE [pixorize.com]

- 4. bio.libretexts.org [bio.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. Purine Salvage Mnemonic for USMLE [pixorize.com]

- 7. Adenine phosphoribosyltransferase - Wikipedia [en.wikipedia.org]

- 8. DOT Language | Graphviz [graphviz.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Kinetic mechanism of adenine phosphoribosyltransferase from Leishmania donovani - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Enzymic capacities of purine de Novo and salvage pathways for nucleotide synthesis in normal and neoplastic tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Adenine salvage enzymes and intracellular nucleotide triphosphate content in Physarum flavicomum amoebae during growth and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. On-demand utilization of phosphoribosyl pyrophosphate by downstream anabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Regulation of de novo purine biosynthesis in human lymphoblasts. Coordinate control of proximal (rate-determining) steps and the inosinic acid branch point - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A new method for the determination of adenine phosphoribosyltransferase activity in human erythrocytes by reversed phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. APRT (Adenine phosphoribosyltransferase) enzyme assay | Synnovis [synnovis.co.uk]

- 17. researchgate.net [researchgate.net]

- 18. chromatographyonline.com [chromatographyonline.com]

- 19. mdpi.com [mdpi.com]

The Biochemical Significance of Adenine Hydrochloride: A Technical Guide for Researchers

An in-depth exploration of the biochemical roles, experimental applications, and signaling pathways associated with adenine hydrochloride, tailored for researchers, scientists, and drug development professionals.

This compound, the salt form of the fundamental purine nucleobase adenine, is a cornerstone molecule in numerous biochemical processes. Its significance extends from being a primary component of nucleic acids to a crucial player in cellular energy metabolism and signal transduction. This technical guide provides a comprehensive overview of the biochemical importance of this compound, with a focus on quantitative data, detailed experimental protocols, and the visualization of key signaling pathways.

Core Biochemical Roles and Quantitative Data

Adenine is integral to the structure of DNA and RNA, forming base pairs with thymine and uracil, respectively. Beyond its role in genetics, adenine is a critical component of adenosine triphosphate (ATP), the primary energy currency of the cell. It is also a key constituent of essential cofactors such as nicotinamide adenine dinucleotide (NAD) and flavin adenine dinucleotide (FAD), which are vital for cellular respiration.[1]

The hydrochloride salt form enhances the stability and solubility of adenine, making it a preferred reagent in many experimental settings.[2] A summary of its key properties and relevant biochemical data is presented below.

| Property/Parameter | Value | Source(s) |

| Chemical Properties | ||

| Molecular Formula | C₅H₅N₅·HCl | [3] |

| Molecular Weight | 171.6 g/mol | [3] |

| CAS Number | 2922-28-3 | [3] |

| Appearance | White to off-white crystalline powder | [3] |

| Solubility in Water | 100 mg/mL | [4] |

| Storage Temperature | Room Temperature | [3] |

| Biochemical Data | ||

| Adenine Receptor (mAde1R) Binding Affinity (KD) | 286 nM | [5] |

| Adenine Receptor (cAdeR) Binding Affinity (KD) | 301 nM | [5] |

| Adenosine A1 Receptor Affinity (Ki for adenosine) | 10-30 nM | [6] |

| Adenosine A2A Receptor Affinity (Ki for adenosine) | 10-30 nM | [6] |

| Intracellular ATP Concentration (Jurkat cells) | ~1.6 nmol/mg protein | [7] |

| Extracellular Adenosine Concentration (in tumors) | Up to 100-fold higher than normal tissue | [8] |

| Enzyme Kinetics (Adenine Phosphoribosyltransferase - APRT) | ||

| Catalytic Mechanism | Ordered sequential Bi-Bi | [1][3] |

| First Substrate to Bind | 5-phospho-α-D-ribose-1-diphosphate (PRPP) | [1][3] |

| Last Product to Leave | Adenosine monophosphate (AMP) | [1][3] |

Key Signaling Pathways Involving Adenine and its Derivatives

Adenine and its derivatives, particularly adenosine, are pivotal signaling molecules in the purinergic signaling system. They exert their effects through a family of G protein-coupled receptors known as adenosine receptors (A1, A2A, A2B, and A3). These receptors are involved in a multitude of physiological processes, including neurotransmission, inflammation, and cardiac function.

The Purine Salvage Pathway

The purine salvage pathway is a critical metabolic route for the recycling of purine bases, including adenine, back into nucleotides. This pathway is energetically more favorable than de novo synthesis. Adenine phosphoribosyltransferase (APRT) is the key enzyme responsible for converting adenine to AMP.

Caption: The purine salvage pathway for adenine.

Adenosine Receptor Signaling and cAMP Modulation

Activation of adenosine receptors triggers intracellular signaling cascades that often involve the modulation of cyclic AMP (cAMP) levels. A1 and A3 receptors are typically coupled to inhibitory G proteins (Gi/o), which inhibit adenylyl cyclase and decrease cAMP production. Conversely, A2A and A2B receptors are coupled to stimulatory G proteins (Gs), which activate adenylyl cyclase and increase cAMP levels.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Kinetic mechanism of adenine phosphoribosyltransferase from Leishmania donovani - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Protein Kinase A-Dependent and -Independent Signaling Pathways Contribute to Cyclic AMP-Stimulated Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Adenosine A2A receptors and basal ganglia physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Adenosine Concentration Determination for in Vitro Tumor Microenvironment Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.biologists.com [journals.biologists.com]

The Biological Significance of Adenine Hydrochloride: A Physicochemical Perspective

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Adenine, a fundamental purine nucleobase, is a cornerstone of life, playing an indispensable role in the storage and transfer of genetic information as a key component of deoxyribonucleic acid (DNA) and ribonucleic acid (RNA).[1][2] Its significance extends beyond genetics, as it forms the core of adenosine triphosphate (ATP), the primary energy currency of the cell, and is a crucial component of essential cofactors such as nicotinamide adenine dinucleotide (NAD) and flavin adenine dinucleotide (FAD).[1][2][3] Adenine hydrochloride, the salt form of adenine, is frequently utilized in research and pharmaceutical development due to its enhanced solubility in aqueous solutions, facilitating its use in a wide array of biological and chemical applications.[4] This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailing the experimental methodologies used for their determination and exploring their profound implications in a biological context.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is paramount for its effective application in research and drug development. These properties govern its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

Table 1: Quantitative Physicochemical Data for this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₅N₅·HCl | [5] |

| Molecular Weight | 171.59 g/mol | [5][6] |

| Melting Point | >300 °C (decomposes) | [7] |

| Solubility (in water) | 1 g in ~2 mL | [8] |

| pKa₁ (N1-H) | 4.15 | [7] |

| pKa₂ (N9-H) | 9.80 | [7] |

| UV λmax (at pH 7.0) | ~260 nm | [2][9] |

| Molar Absorptivity (ε) at 261 nm | ~13,400 M⁻¹cm⁻¹ | [3] |

Experimental Protocols

Accurate and reproducible experimental data are the bedrock of scientific advancement. This section provides detailed methodologies for the determination of key physicochemical properties of this compound.

Determination of Aqueous Solubility

Methodology: Equilibrium Shake-Flask Method

This method determines the thermodynamic solubility of a compound in a specific solvent.

Procedure:

-

Add an excess amount of this compound to a known volume of deionized water in a sealed, screw-cap vial.

-

Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) using a mechanical shaker or orbital incubator for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[8]

-

After the equilibration period, allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred. Centrifugation can be employed to aid in the separation of the solid and liquid phases.[8]

-

Analyze the concentration of this compound in the supernatant using a validated analytical technique such as UV-Vis spectrophotometry at its λmax (~260 nm) or High-Performance Liquid Chromatography (HPLC).[8]

-

The measured concentration represents the aqueous solubility of this compound at the specified temperature.

Determination of pKa by Potentiometric Titration

Methodology: Potentiometric Titration

This technique is a highly precise method for determining the acid dissociation constants (pKa) of ionizable compounds.[10][11]

Procedure:

-

Preparation:

-

Calibrate a pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[10]

-

Prepare a standard solution of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).

-

Accurately weigh and dissolve a known amount of this compound in a specific volume of deionized water to create a solution of known concentration (e.g., 1 mM).[10] To maintain a constant ionic strength throughout the titration, 0.15 M KCl can be added to the solution.[11]

-

-

Titration:

-

Place the this compound solution in a beaker with a magnetic stir bar and immerse the calibrated pH electrode.

-

Begin the titration by adding small, precise volumes of the standardized strong base (NaOH) to the solution.

-

Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the measured pH values against the volume of titrant added to generate a titration curve.

-

The pKa values correspond to the pH at the half-equivalence points, which are the midpoints of the buffer regions on the titration curve. The equivalence points are identified as the points of steepest inflection on the curve. For a diprotic acid like protonated adenine, two equivalence points and two pKa values will be observed.

-

Determination of UV-Vis Spectroscopic Properties

Methodology: UV-Vis Spectrophotometry

This method is used to determine the wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) of a compound.[12][13]

Procedure:

-

Instrument Preparation:

-

Turn on the UV-Vis spectrophotometer and allow it to warm up for the manufacturer-recommended time to ensure lamp stability.

-

Perform a baseline correction using a cuvette filled with the solvent that will be used to dissolve the sample (the "blank"), typically deionized water or a buffer solution.[14][15]

-

-

Sample Preparation:

-

Prepare a series of this compound solutions of known concentrations in the chosen solvent. The concentrations should be chosen to yield absorbance values within the linear range of the instrument (typically 0.1 to 1.0).[16]

-

-

Spectral Acquisition:

-

Rinse a clean cuvette with a small amount of the most dilute this compound solution and then fill the cuvette.

-

Place the cuvette in the spectrophotometer and measure the absorbance spectrum over a defined wavelength range (e.g., 200-400 nm).

-

The wavelength at which the highest absorbance is recorded is the λmax.[17]

-

Repeat the measurement for all the prepared solutions of different concentrations.

-

-

Determination of Molar Absorptivity (ε):

-

According to the Beer-Lambert law (A = εbc), a plot of absorbance at λmax versus concentration should yield a straight line passing through the origin.

-

The molar absorptivity (ε) can be calculated from the slope of this line, where the path length (b) is typically 1 cm.[13]

-

Biological Relevance and Signaling Pathways

The physicochemical properties of this compound are directly relevant to its multifaceted roles in biology. Its high solubility ensures its availability for critical cellular processes. The pKa values are crucial for its protonation state at physiological pH, which influences its ability to form hydrogen bonds in the DNA double helix and its interactions with enzymes.

Adenine Biosynthesis Pathway

Adenine is synthesized de novo in most organisms through a complex, multi-step pathway starting from phosphoribosyl pyrophosphate (PRPP).[18] This pathway is essential for providing the necessary building blocks for nucleic acid and cofactor synthesis.

Caption: De novo biosynthesis pathway of adenine, starting from PRPP.

Adenosine A₂A Receptor Signaling Pathway

Adenosine, a nucleoside derived from adenine, is a potent signaling molecule that exerts its effects through specific G protein-coupled receptors, including the A₂A receptor.[7] This pathway is crucial in regulating various physiological processes, including inflammation, neurotransmission, and cardiovascular function.[19]

Caption: Simplified schematic of the adenosine A₂A receptor signaling pathway.

Applications in Drug Development

The adenine scaffold is a privileged structure in medicinal chemistry due to its ubiquitous presence in key biological molecules.[2] Modified adenine analogues are explored as potential therapeutic agents, including antiviral and anticancer drugs.[16] A comprehensive understanding of the physicochemical properties of this compound and its derivatives is therefore critical for the rational design and development of new drugs. For instance, optimizing solubility and lipophilicity can significantly improve a drug candidate's pharmacokinetic profile and ultimate efficacy.

Conclusion

This compound is a compound of fundamental importance in biological research and drug discovery. Its physicochemical properties, which can be accurately determined through the experimental protocols detailed in this guide, are intrinsically linked to its diverse and critical biological functions. From serving as a building block of the genetic code to acting as a key signaling molecule, the influence of adenine is profound. A thorough grasp of its physicochemical characteristics is essential for researchers and scientists seeking to harness its potential in the development of novel therapeutics and to further unravel the complexities of biological systems.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. omlc.org [omlc.org]

- 4. phys.ksu.edu [phys.ksu.edu]

- 5. PhotochemCAD | Adenine [photochemcad.com]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Adenosine A2A receptor - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. SOP for Analysis on UV- Visible Spectrophotometer | Pharmaguideline [pharmaguideline.com]

- 13. microbiozindia.com [microbiozindia.com]

- 14. mse.washington.edu [mse.washington.edu]

- 15. engineering.purdue.edu [engineering.purdue.edu]

- 16. Nucleic Acid Sample Preparation Methodology [sigmaaldrich.com]

- 17. ias.ac.in [ias.ac.in]

- 18. Biosynthesis - Wikipedia [en.wikipedia.org]

- 19. Adenosine-A2A Receptor Pathway in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

Adenine Hydrochloride: A Lynchpin in Nucleotide Salvage and Therapeutic Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Adenine, a fundamental purine nucleobase, is an indispensable component of nucleic acids (DNA and RNA) and the universal energy currency, adenosine triphosphate (ATP).[1][2] While cells can synthesize purine nucleotides de novo from simple precursors, this process is energetically expensive.[3] Consequently, the purine salvage pathway, a recycling mechanism that reincorporates pre-formed purine bases, plays a critical role in maintaining the cellular nucleotide pool. Adenine hydrochloride, a stable salt of adenine, serves as a key precursor in this salvage pathway, primarily through the action of the enzyme adenine phosphoribosyltransferase (APRT).[4] This technical guide provides a comprehensive overview of the role of this compound in nucleotide synthesis, detailing its metabolic pathway, experimental methodologies for its study, and its significance in research and drug development.

The Purine Salvage Pathway: An Efficient Route to Nucleotide Synthesis

The purine salvage pathway offers an energetically favorable alternative to the de novo synthesis of purine nucleotides.[5] This pathway utilizes pre-formed purine bases, such as adenine, guanine, and hypoxanthine, derived from the breakdown of nucleic acids or from dietary sources, to regenerate nucleotides. The key enzyme responsible for the direct conversion of adenine to adenosine monophosphate (AMP) is adenine phosphoribosyltransferase (APRT).[4]

The reaction catalyzed by APRT is as follows:

Adenine + 5-phospho-α-D-ribose 1-pyrophosphate (PRPP) ⇌ AMP + Pyrophosphate (PPi) [4]

This single-step conversion is significantly more energy-efficient than the multi-step de novo pathway. The resulting AMP can then be phosphorylated to adenosine diphosphate (ADP) and subsequently to ATP, replenishing the cell's energy stores and providing the necessary building blocks for nucleic acid synthesis.

Data Presentation: Quantitative Insights into Adenine Metabolism

The efficiency and kinetics of the purine salvage pathway, particularly the role of APRT, have been extensively studied. The following tables summarize key quantitative data related to adenine nucleotide metabolism.

Table 1: Kinetic Parameters of Human Adenine Phosphoribosyltransferase (APRT)

| Substrate | Apparent Km (μM) | Apparent Vmax (nmol/mg/h) | Reference |

| Adenine | 0.6 - 4 | - | [6][7] |

| PRPP | 2 - 8.9 | - | [6][7] |

| Note: Vmax values can vary significantly depending on the enzyme source and assay conditions. |

Table 2: Representative Concentrations of Adenine Nucleotides in Cultured Mammalian Cells

| Cell Line | ATP (µM) | ADP (µM) | AMP (µM) | Reference |

| Human Bronchial Epithelial Cells (BEAS-2B) | 3.5 ± 0.4 | 0.5 ± 0.1 | 0.1 ± 0.02 | [8] |

| Primary Astrocyte Cultures | - | - | - | [9] |

| Note: Nucleotide concentrations can vary based on cell type, growth conditions, and extraction methods. The provided values are for illustrative purposes. |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound in the study of nucleotide synthesis.

Protocol 1: Quantification of Intracellular Adenine Nucleotides by High-Performance Liquid Chromatography (HPLC)

This protocol describes the extraction and quantification of ATP, ADP, and AMP from cultured cells.[8][10][11]

Materials:

-

Cultured mammalian cells

-

Phosphate-buffered saline (PBS), ice-cold

-

Perchloric acid (PCA), 0.6 M, ice-cold

-

Potassium carbonate (K2CO3), 2 M, ice-cold

-

HPLC system with a C18 reverse-phase column and UV detector (254 nm or 260 nm)[8][11]

-

Mobile phase: 50 mM potassium hydrogen phosphate buffer (pH 6.8) or other suitable ion-pairing reagent.[8]

-

ATP, ADP, and AMP standards

Procedure:

-

Cell Harvesting and Lysis:

-

Aspirate the culture medium and wash the cells twice with ice-cold PBS.

-

Add 1 mL of ice-cold 0.6 M PCA directly to the culture dish to lyse the cells and precipitate proteins.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

-

Extraction:

-

Incubate the lysate on ice for 15 minutes.

-

Centrifuge at 16,000 x g for 15 minutes at 4°C to pellet the precipitated proteins and cell debris.

-

-

Neutralization:

-

Carefully transfer the supernatant to a new pre-chilled microcentrifuge tube.

-

Neutralize the extract by adding 2 M K2CO3 dropwise while vortexing until the pH reaches 6.5-7.0. The formation of a white precipitate (potassium perchlorate) will be observed.

-

Incubate on ice for 15 minutes to allow for complete precipitation.

-

Centrifuge at 16,000 x g for 15 minutes at 4°C to remove the potassium perchlorate precipitate.

-

-

HPLC Analysis:

-

Filter the supernatant through a 0.22 µm syringe filter.

-

Inject a defined volume (e.g., 20 µL) of the filtered extract onto the HPLC system.

-

Separate the nucleotides using an isocratic elution with the phosphate buffer mobile phase at a constant flow rate (e.g., 0.6 mL/min).[11]

-

Detect the nucleotides by UV absorbance at 254 nm or 260 nm.[8][11]

-

-

Quantification:

-

Identify the ATP, ADP, and AMP peaks based on their retention times compared to the standards.

-

Quantify the concentration of each nucleotide by integrating the peak area and comparing it to a standard curve generated from known concentrations of ATP, ADP, and AMP standards.

-

Normalize the nucleotide concentrations to the total protein content of the cell lysate, determined by a standard protein assay (e.g., BCA assay).

-

Protocol 2: In Vitro Assay of Adenine Phosphoribosyltransferase (APRT) Activity

This protocol describes a continuous spectrophotometric assay to measure the activity of APRT in cell lysates.[9]

Materials:

-

Cell lysate (prepared by sonication or detergent lysis in a suitable buffer)

-

Assay buffer: 50 mM EPPS (pH 8.3), 12 mM MgCl2[9]

-

Adenine solution (stock concentration, e.g., 10 mM)

-

5-phospho-α-D-ribose 1-pyrophosphate (PRPP) solution (stock concentration, e.g., 10 mM)

-

Coupled enzyme system:

-

Myokinase (MK)

-

Pyruvate kinase (PK)

-

Lactate dehydrogenase (LDH)

-

-

Phosphoenolpyruvate (PEP)

-

NADH

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Reaction Mixture Preparation:

-

In a cuvette, prepare a reaction mixture containing:

-

Assay buffer

-

PEP (e.g., 1 mM)

-

NADH (e.g., 0.2 mM)

-

MK, PK, and LDH (saturating amounts)

-

Cell lysate containing APRT

-

-

-

Initiation of the Reaction:

-

Add adenine and PRPP to the cuvette to initiate the reaction. The final concentrations should be varied to determine kinetic parameters (e.g., 2.5–150 μM for adenine and 12.5–1000 μM for PRPP).[12]

-

-

Spectrophotometric Measurement:

-

Immediately place the cuvette in the spectrophotometer and monitor the decrease in absorbance at 340 nm over time. The decrease in absorbance corresponds to the oxidation of NADH, which is coupled to the formation of AMP by APRT.

-

-

Calculation of Enzyme Activity:

-

Calculate the rate of the reaction from the linear portion of the absorbance versus time plot using the molar extinction coefficient of NADH (6220 M-1cm-1).

-

One unit of APRT activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of AMP per minute under the specified conditions.

-

Protocol 3: Radiolabeling of Cellular Nucleotides with [14C]-Adenine Hydrochloride

This protocol outlines a method to trace the incorporation of adenine into the cellular nucleotide pool using a radiolabeled precursor.[13][14]

Materials:

-

Cultured mammalian cells

-

Complete cell culture medium

-

[8-14C]-Adenine hydrochloride (or other suitable radiolabeled adenine)

-

Scintillation counter

-

Reagents for nucleotide extraction (as in Protocol 1)

-

Thin-layer chromatography (TLC) system or HPLC with a radioactivity detector

Procedure:

-

Cell Culture and Labeling:

-

Plate cells and allow them to adhere and grow to the desired confluency.

-

Replace the culture medium with fresh medium containing a known concentration and specific activity of [14C]-adenine hydrochloride (e.g., 1 µCi/mL).

-

Incubate the cells for a defined period (e.g., 1, 4, or 24 hours) to allow for the uptake and incorporation of the radiolabeled adenine.

-

-

Cell Harvesting and Nucleotide Extraction:

-

Harvest the cells and extract the nucleotides as described in Protocol 1.

-

-

Separation and Quantification of Radiolabeled Nucleotides:

-

Separate the extracted nucleotides (ATP, ADP, AMP) using TLC or HPLC.

-

Quantify the amount of radioactivity in each nucleotide fraction using a scintillation counter or an in-line radioactivity detector.

-

-

Data Analysis:

-

Calculate the rate of adenine incorporation into the nucleotide pool by dividing the total radioactivity incorporated by the specific activity of the [14C]-adenine in the medium and the incubation time.

-

Express the results as nmol of adenine incorporated per mg of protein per hour.

-

Mandatory Visualization

The following diagrams illustrate key pathways and workflows related to the role of this compound in nucleotide synthesis.

Caption: The Purine Salvage Pathway for Adenine.

Caption: De Novo vs. Salvage Pathways for Purine Synthesis.

Caption: Experimental Workflow for HPLC-based Nucleotide Quantification.

Conclusion

This compound is a crucial precursor for the efficient synthesis of adenine nucleotides via the purine salvage pathway. This pathway, centered around the enzyme APRT, provides a vital, energy-conserving alternative to the de novo synthesis route. Understanding the kinetics and regulation of this pathway is paramount for researchers in cellular metabolism, oncology, and the development of novel therapeutics. The experimental protocols detailed in this guide provide a robust framework for investigating the role of this compound in nucleotide metabolism. The continued study of adenine salvage is likely to uncover new therapeutic targets for diseases characterized by aberrant cell proliferation and metabolic dysregulation, including various cancers and genetic disorders.[12][15] Furthermore, the application of stable isotope tracing offers a powerful tool to dissect the dynamic interplay between the de novo and salvage pathways in both healthy and diseased states.[16]

References

- 1. researchgate.net [researchgate.net]

- 2. Mechanistic Interpretation of Conventional Michaelis-Menten Parameters in a Transporter System - PMC [pmc.ncbi.nlm.nih.gov]

- 3. differencebetween.com [differencebetween.com]

- 4. Stable Isotope Tracers for Metabolic Pathway Analysis | Springer Nature Experiments [experiments.springernature.com]

- 5. pediaa.com [pediaa.com]

- 6. Aqueous adenine solution preparation [protocols.io]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Validation of a Fast and Simple HPLC-UV Method for the Quantification of Adenosine Phosphates in Human Bronchial Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Characterization of adenine phosphoribosyltransferase (APRT) activity in Trypanosoma brucei brucei: Only one of the two isoforms is kinetically active - PMC [pmc.ncbi.nlm.nih.gov]

- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 11. Determination of ATP, ADP, and AMP Levels by Reversed-Phase High-Performance Liquid Chromatography in Cultured Cells | Springer Nature Experiments [experiments.springernature.com]

- 12. De novo and salvage purine synthesis pathways across tissues and tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Adenine, the precursor of nucleic acids in intestinal cells unable to synthesize purines de novo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Stable isotope tracing to assess tumor metabolism in vivo - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of Action of Adenine Hydrochloride in Cellular Processes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adenine hydrochloride, the salt form of the fundamental purine nucleobase adenine, plays a pivotal role in a multitude of cellular processes. While primarily recognized as a cornerstone for the synthesis of nucleic acids and the cellular energy currency adenosine triphosphate (ATP), recent research has illuminated its significant role in modulating key signaling pathways that regulate cell growth, metabolism, and survival. This technical guide provides an in-depth exploration of the core mechanism of action of this compound, focusing on its intracellular conversion and subsequent activation of the AMP-activated protein kinase (AMPK) pathway. We will detail the downstream effects on cell cycle progression and apoptosis, supported by quantitative data and comprehensive experimental protocols. Visualizations of the key signaling pathways and experimental workflows are provided to facilitate a deeper understanding of this compound's multifaceted cellular functions.

Introduction

Adenine is a purine nucleobase that is indispensable for life. As a key component of deoxyribonucleic acid (DNA) and ribonucleic acid (RNA), it is fundamental to the storage and transmission of genetic information.[1][2][3] Furthermore, adenine forms the core of adenosine triphosphate (ATP), the primary molecule for energy transfer in cells, and is a critical component of essential cofactors such as nicotinamide adenine dinucleotide (NAD) and flavin adenine dinucleotide (FAD), which are central to cellular respiration.[2][4][5] this compound is a stable, water-soluble form of adenine, making it a convenient compound for research and therapeutic development.[6]

Beyond its foundational roles, adenine has emerged as a modulator of cellular signaling, with notable anticancer properties. Studies have demonstrated that adenine can inhibit the proliferation of various cancer cell lines through the induction of cell cycle arrest and apoptosis.[7][8][9] This guide will dissect the molecular mechanisms underpinning these effects, providing a technical resource for researchers and drug development professionals.

Core Mechanism of Action: Intracellular Conversion and AMPK Activation

The primary mechanism through which this compound exerts its cellular effects is via its intracellular conversion to adenosine monophosphate (AMP). This conversion is catalyzed by the enzyme adenine phosphoribosyltransferase (APRT).[4][5]

This enzymatic reaction increases the intracellular AMP:ATP ratio, a critical sensor of cellular energy status. A high AMP:ATP ratio signals a low energy state, leading to the activation of AMP-activated protein kinase (AMPK).[2][10] AMPK is a heterotrimeric enzyme that acts as a master regulator of cellular energy homeostasis.[3] Activation of AMPK occurs through the phosphorylation of threonine 172 in its catalytic alpha subunit by upstream kinases, a process that is allosterically promoted by AMP.[2]

Downstream Signaling Pathways

Once activated, AMPK orchestrates a cellular response to conserve energy by inhibiting anabolic processes and promoting catabolic pathways. In the context of cancer cells, this activation triggers signaling cascades that lead to cell cycle arrest and apoptosis.

Cell Cycle Arrest

Activated AMPK can induce cell cycle arrest, primarily through the p53/p21 pathway.[9][11] AMPK can phosphorylate and activate the tumor suppressor protein p53. Activated p53 then acts as a transcription factor, upregulating the expression of p21, a cyclin-dependent kinase (CDK) inhibitor. p21 subsequently inhibits the activity of cyclin-CDK complexes, such as cyclin D1/CDK4, which are necessary for the progression of the cell cycle through the G1 and S phases.[12][13] This leads to an accumulation of cells in the S-phase or G1-phase of the cell cycle.[9][14]

Apoptosis

The activation of the AMPK-p53 axis also plays a crucial role in initiating apoptosis, or programmed cell death.[11] Activated p53 can transcriptionally upregulate the expression of pro-apoptotic proteins belonging to the Bcl-2 family, such as Bax, PUMA, and NOXA.[9] These proteins promote the permeabilization of the mitochondrial outer membrane, leading to the release of cytochrome c. Cytochrome c then activates the caspase cascade, beginning with the cleavage and activation of caspase-9, which in turn activates the executioner caspase, caspase-3. Activated caspase-3 is responsible for the cleavage of various cellular substrates, culminating in the characteristic morphological and biochemical hallmarks of apoptosis. Concurrently, anti-apoptotic proteins like Bcl-2 are often downregulated, further shifting the cellular balance towards apoptosis.[13][15]

Quantitative Data

The effects of adenine on cellular processes have been quantified in various studies. The following tables summarize key findings.

Table 1: Effects of Adenine on Cancer Cell Viability

| Cell Line | Adenine Concentration (mM) | Incubation Time (hours) | Reduction in Cell Viability (%) | Reference |

| HepG2 (Hepatocellular Carcinoma) | 2 | 24 | ~27.5 | [14] |

| SK-Hep-1 (Hepatocellular Carcinoma) | 2 | 24 | ~28.7 | [14] |

| HT29 (Colon Cancer) | 10 | 24 | ~41.6 | [15] |

| Caco-2 (Colon Cancer) | 10 | 24 | ~40.6 | [15] |

| Bel-7402 (Hepatocellular Carcinoma) | 3.74 (1mg/ml) | 48 | 53 ± 5.24 | [7] |

| HeLa (Cervical Cancer) | 3.74 (1mg/ml) | 48 | 73.6 ± 6.26 | [7] |

Table 2: Effects of Adenine on Cell Cycle Distribution in Hepatocellular Carcinoma Cells (24-hour treatment)

| Cell Line | Adenine Concentration (mM) | % of Cells in Sub-G1 Phase | % of Cells in S Phase | Reference |

| HepG2 | 2 | Increased | Increased | [14] |

| SK-Hep-1 | 2 | Increased | Increased | [14] |

Table 3: Pharmacokinetic Data of Adenine in Rats

| Animal Model | Administration Route | Dose (mg/kg) | Time Post-Administration (minutes) | Blood Dialysate Concentration (µg/mL) | Reference |

| Adult male Sprague-Dawley rats | Intravenous (i.v.) | 10 | 20-30 | 0.78 | [7] |

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Cell Plating: Seed cells in a 96-well plate at a density of 1 x 104 to 1 x 105 cells/well and incubate overnight.

-

Treatment: Treat cells with various concentrations of this compound for the desired time period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Solubilization: Add 100 µL of detergent reagent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle.

-

Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with this compound for the desired time.

-

Cell Harvesting: Harvest cells by trypsinization and wash with ice-cold PBS.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing and fix overnight at 4°C.

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in a staining solution containing propidium iodide (PI, a DNA intercalating agent) and RNase A (to prevent staining of RNA).

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content, allowing for the differentiation of cells in G0/G1, S, and G2/M phases.

Western Blotting for Protein Expression and Phosphorylation

This method is used to detect and quantify specific proteins in a cell lysate.

-

Protein Extraction: Lyse treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., p-AMPK, total AMPK, p53, Bax, Bcl-2, cleaved caspase-3) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Role in NAD+ Metabolism and PARP Activity

Adenine is a fundamental component of nicotinamide adenine dinucleotide (NAD+), a critical coenzyme in redox reactions and a substrate for several enzymes, including poly(ADP-ribose) polymerases (PARPs).[16][17] PARPs are involved in DNA repair and other cellular processes.[18] While there is no direct evidence that this compound modulates PARP activity, its role as a precursor for NAD+ synthesis suggests an indirect link.[19] Conditions that deplete NAD+ levels, such as excessive DNA damage leading to PARP hyperactivation, could potentially be influenced by the availability of adenine for NAD+ salvage pathways.[3]

Conclusion

The mechanism of action of this compound in cellular processes is multifaceted, extending beyond its classical roles in biosynthesis and energy metabolism. Its ability to be converted to AMP intracellularly, thereby activating the AMPK signaling pathway, positions it as a significant regulator of cell fate. The downstream consequences of AMPK activation, including the induction of cell cycle arrest and apoptosis, underscore the therapeutic potential of this compound, particularly in oncology. The experimental protocols and quantitative data presented in this guide provide a robust framework for researchers and drug development professionals to further investigate and harness the cellular effects of this fundamental biomolecule. Further research is warranted to fully elucidate the therapeutic window and potential clinical applications of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. pubcompare.ai [pubcompare.ai]

- 3. An enzymatic assay for poly(ADP-ribose) polymerase-1 (PARP-1) via the chemical quantitation of NAD(+): application to the high-throughput screening of small molecules as potential inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 5. Enzyme Activity Measurement of Adenine Phosphoribosyltransferase Using Chromatographic Assays [creative-enzymes.com]

- 6. researchgate.net [researchgate.net]

- 7. Intracellular ATP Concentration Contributes to the Cytotoxic and Cytoprotective Effects of Adenosine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Adenosine and adenosine receptors: Newer therapeutic perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 9. quora.com [quora.com]

- 10. Adenosine receptor activation by adenine nucleotides requires conversion of the nucleotides to adenosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. PARP: Activity Assays [bio-techne.com]

- 13. APRT (Adenine phosphoribosyltransferase) enzyme assay | Synnovis [synnovis.co.uk]

- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 15. Adenosine receptor - Wikipedia [en.wikipedia.org]

- 16. Pharmacology and Potential Implications of Nicotinamide Adenine Dinucleotide Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Current Uncertainties and Future Challenges Regarding NAD+ Boosting Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. PARP Activity Assay Service - Alfa Cytology [alfa-parp.com]

- 19. researchgate.net [researchgate.net]

Unveiling Adenine Hydrochloride: A Technical Guide to its Historical Discovery and Initial Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the historical discovery and initial studies of adenine hydrochloride. It traces the journey from the first isolation of adenine by Albrecht Kossel in the late 19th century to the subsequent preparation and characterization of its hydrochloride salt, a form developed for enhanced stability and utility in early biochemical research. This document collates available historical data, presents detailed experimental protocols from foundational studies, and utilizes modern tools to visualize the key processes involved. All quantitative data is summarized for clarity, and experimental workflows are depicted using Graphviz diagrams to facilitate a deeper understanding of the pioneering work in the field of nucleic acid chemistry.

The Discovery of Adenine: A Foundational Step

The story of adenine begins with the groundbreaking work of German biochemist Albrecht Kossel . In 1885 , Kossel successfully isolated and identified adenine as a constituent of "nuclein" obtained from beef pancreas and yeast.[1][2] His meticulous work, which involved the hydrolysis of these biological materials, led to the characterization of adenine as a purine base, a fundamental component of what we now know as nucleic acids.[1][3] This discovery was a crucial step in unraveling the chemical nature of the hereditary material and earned him the Nobel Prize in Physiology or Medicine in 1910.[2] Kossel named the newly discovered compound "adenine" after the Greek word "aden," meaning gland, a reference to the pancreatic tissue from which it was first isolated.[4]

Experimental Protocol: Kossel's Isolation of Adenine from Pancreas Nuclein (circa 1885)

-

Preparation of Nuclein: Pancreatic tissue was the starting material. The tissue was first treated to remove fats and other non-essential components. The "nuclein" was then precipitated from the cell nuclei, likely through a series of extractions and precipitations using acidic and alkaline solutions.

-

Hydrolysis: The isolated nuclein was subjected to hydrolysis, a process of breaking down the complex molecule into its constituent parts. This was likely achieved by heating the nuclein with dilute mineral acids, such as sulfuric acid or hydrochloric acid.

-

Isolation of Adenine: Following hydrolysis, the resulting solution contained a mixture of purine and pyrimidine bases, sugars, and phosphate. Kossel employed a series of precipitation and crystallization techniques to separate the different components. Adenine, being a base, could be precipitated from the solution by adjusting the pH. Further purification was likely achieved through repeated crystallization.

The following diagram illustrates the conceptual workflow of Kossel's isolation process.

The Advent of this compound: Enhancing Utility

While the isolation of adenine was a monumental achievement, its limited solubility in water presented challenges for further biochemical investigation. To address this, scientists in the early 20th century began to prepare salt forms of the purine bases. The hydrochloride salt of adenine, due to its improved water solubility and stability, became a crucial reagent in subsequent studies of nucleic acids and their components.

Initial Synthesis and Characterization